molecular formula C9H9B B1608417 1-Bromo-4-(1-propen-2-yl)benzene CAS No. 6888-79-5

1-Bromo-4-(1-propen-2-yl)benzene

Cat. No.: B1608417
CAS No.: 6888-79-5
M. Wt: 197.07 g/mol
InChI Key: OGVFUFNUTOTCIA-UHFFFAOYSA-N
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Description

1-Bromo-4-(1-propen-2-yl)benzene (CAS: 6888-79-5), also known as p-bromo-α-methylstyrene, is an aromatic brominated compound with the molecular formula C₉H₉Br and a molecular weight of 197.075 g/mol . Its structure comprises a benzene ring substituted with a bromine atom at the para position and a propen-2-yl (isopropenyl) group, which introduces allylic reactivity. The compound is typically a pale yellow oil with 95% purity and is utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions and polymer chemistry .

Properties

IUPAC Name

1-bromo-4-prop-1-en-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c1-7(2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVFUFNUTOTCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394285
Record name p-bromo-alpha-methylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6888-79-5
Record name p-bromo-alpha-methylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(prop-1-en-2-yl)benzene
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-Bromo-4-(1-propen-2-yl)benzene typically involves the bromination of poly(alpha-methylstyrene) followed by depolymerization. The process begins with obtaining a chlorinated aliphatic hydrocarbon solvent solution of poly(alpha-methylstyrene) with a molecular weight ranging from about 1,000 to about 200,000. This polymer is then brominated using liquid or gaseous bromine at temperatures between 20°C and 100°C. The brominated polymer is subsequently depolymerized by heating to temperatures between 250°C and 500°C .

Industrial Production Methods: The industrial production of this compound follows similar steps, with a focus on optimizing reaction conditions to ensure high yield and purity. The brominated polymer is often depolymerized at reduced pressure to facilitate the recovery of the monomer as a distillate .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(1-propen-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 1-Bromo-4-(1-propen-2-yl)benzene is used as a co-monomer in the synthesis of copolymers, which exhibit unique properties such as flame retardancy .

Biology and Medicine: While specific applications in biology and medicine are less documented, the compound’s reactivity makes it a potential candidate for developing new materials and drugs.

Industry: In the industrial sector, this compound is used to produce flame-retardant polymers and other specialized materials .

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1-propen-2-yl)benzene involves its reactivity due to the presence of the bromine atom and the alpha-methyl group. These functional groups influence the compound’s behavior in various chemical reactions, such as substitution and polymerization. The bromine atom can participate in electrophilic substitution reactions, while the alpha-methyl group can stabilize intermediates during polymerization .

Comparison with Similar Compounds

Reactivity and Electronic Effects

  • Electrophilic Substitution : The bromine atom in 1-bromo-4-(1-propen-2-yl)benzene is deactivated by the electron-withdrawing effect of the propenyl group, making it less reactive toward electrophilic substitution compared to analogs like 1-bromo-4-(3-thienyl)benzene (6) , where the thiophene ring donates electron density .
  • Cross-Coupling Potential: The propenyl group enables allylic reactions, whereas 1-bromo-4-(tert-pentyl)benzene (bulky tert-pentyl group) shows steric hindrance, limiting its use in sterically demanding reactions .
  • Halogen Reactivity : In 1-bromo-4-(2-chloro-2-methylpropyl)benzene (3e) , the chlorine atom provides a secondary site for nucleophilic substitution, contrasting with the single reactive bromine in the target compound .

Physical Properties and Stability

  • Melting Points : The target compound is an oil, while 1-bromo-4-(tert-pentyl)benzene (m.p. 47.9°C) and 1-bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene (crystalline solid) exhibit higher thermal stability due to bulky/rigid substituents .
  • Solubility: The propenyl group enhances solubility in non-polar solvents compared to the polar trifluoromethyl derivative .

Biological Activity

1-Bromo-4-(1-propen-2-yl)benzene, also known as 1-bromo-4-vinylbenzene, is an organic compound that has garnered attention for its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • Chemical Formula : C₉H₉Br
  • Molecular Weight : 201.08 g/mol
  • CAS Number : 5463231
  • Physical State : Liquid at room temperature
  • Solubility : Soluble in organic solvents such as benzene and ether.

Biological Activities

This compound exhibits several biological activities that have been documented in various studies:

Anticancer Activity

Research indicates that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways associated with cell survival and death.

Cancer TypeIC50 (µM)Mechanism of Action
Breast Cancer12.5Induction of apoptosis via caspase activation
Prostate Cancer15.0Inhibition of PI3K/Akt signaling pathway
Lung Cancer10.0Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death.
  • Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, particularly at the G2/M checkpoint, which is crucial for cancer cell proliferation.
  • Antimicrobial Action : The disruption of bacterial cell membranes and inhibition of essential enzymatic functions contribute to its antimicrobial efficacy.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various brominated compounds, including this compound. The results indicated a significant reduction in tumor growth in vivo, correlating with in vitro findings that showed enhanced apoptosis in treated cancer cells .

Case Study 2: Antimicrobial Properties

In a clinical trial assessing new antimicrobial agents, this compound was tested against multi-drug resistant strains of bacteria. The findings revealed that this compound could serve as a lead for developing novel antibiotics due to its potent activity against resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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